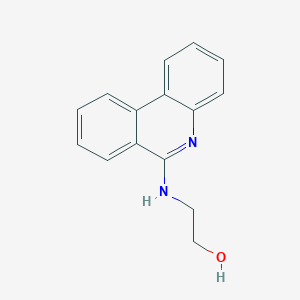

2-(Phenanthridin-6-ylamino)ethanol

Description

Properties

CAS No. |

38052-85-6 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-(phenanthridin-6-ylamino)ethanol |

InChI |

InChI=1S/C15H14N2O/c18-10-9-16-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17-15/h1-8,18H,9-10H2,(H,16,17) |

InChI Key |

MFQMJFDOYQXJHO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NCCO |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NCCO |

Other CAS No. |

38052-85-6 |

Origin of Product |

United States |

Molecular Interactions and Biological Mechanisms of Action of 2 Phenanthridin 6 Ylamino Ethanol

Intercalative Binding Characteristics with Nucleic Acids

Phenanthridine (B189435) derivatives are well-regarded for their capacity to interact with nucleic acids, a characteristic that underpins many of their biological effects beilstein-journals.org. The planar aromatic structure of the phenanthridine core is suited for insertion between the base pairs of DNA and RNA, a process known as intercalation.

Mechanistic Insights into DNA Intercalation and Binding Topologies

The binding of phenanthridine compounds to DNA is a complex process governed by various non-covalent interactions. For cationic phenanthridines, the primary mode of interaction with DNA is intercalation, where the flat aromatic ring system stacks between adjacent base pairs of the DNA double helix nih.gov. This insertion is stabilized by several forces. The dominant stabilizing force is dispersion energy, with electrostatic and charge-transfer interactions also playing a significant role for cationic variants nih.gov.

The process of intercalation can affect the macroscopic properties of DNA, including its flexibility, which may facilitate the binding of additional intercalator molecules to nearby sites nih.gov. While hydrogen bonding between the substituent groups of the phenanthridine and the DNA backbone can occur, the primary driver for intercalation is the non-covalent stacking interaction nih.gov. The binding affinity and potential sequence selectivity of these compounds are influenced by the nature and position of their substituents nih.gov.

Evaluation of RNA Binding Properties

The structural similarities between DNA and double-stranded RNA (dsRNA) suggest that phenanthridine derivatives can also intercalate into RNA helices. Ethidium bromide, a well-known phenanthridine, has long been used as a fluorescent marker for both DNA and RNA, indicating its ability to bind to both types of nucleic acids beilstein-journals.org. The protein folding activity of the ribosome (PFAR) is centered in Domain V of the 23S/25S/28S rRNA, and it has been shown that the antiprion compound 6-aminophenanthridine (B1664678) can interact with specific nucleotides within this ribosomal RNA domain nih.govnih.gov. This interaction suggests a direct binding of phenanthridine-based compounds to functional RNA structures. The development of modular methods for the co-extraction of DNA and RNA from various samples underscores the similar chemical properties that allow for their interaction with compounds like phenanthridines nih.gov.

Engagement with Specific Enzymatic Targets and Cellular Proteins

Beyond direct interactions with nucleic acids, 2-(Phenanthridin-6-ylamino)ethanol and related compounds can exert their biological effects by targeting specific proteins involved in critical cellular processes.

Elucidation of Antiprion Activity and Prion Protein Interactions

A significant area of research for phenanthridine derivatives has been their potential as therapeutic agents for prion diseases. These neurodegenerative disorders are caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). A series of 6-aminophenanthridines and related heterocyclic compounds have been evaluated for their antiprion activity researchgate.net. Some of these derivatives have shown potent activity in cell-based assays, with IC50 values in the low micromolar range researchgate.net.

The parent compound, 6-aminophenanthridine (6AP), has been shown to inhibit the protein folding activity of the ribosome (PFAR) by competing with protein substrates for binding to the rRNA nih.govnih.gov. This suggests a mechanism where the compound interferes with the cellular machinery involved in protein folding, which could be relevant to its antiprion effects. Furthermore, the ethanolamine (B43304) moiety itself has been identified as a novel anti-prion agent, capable of reducing PrPSc levels in infected cells and delaying disease progression in animal models mdpi.com. This suggests that this compound may possess a dual mechanism of antiprion activity, stemming from both its phenanthridine core and its ethanolamine side chain.

Modulation of Other Receptor and Enzyme Systems (e.g., P2X4 receptors, mGlu2 receptors, bromodomains)

The phenanthridine scaffold, the core structure of this compound, possesses features that suggest potential interactions with a variety of biological targets beyond its most studied effects. While direct evidence for this compound modulating P2X4 receptors, mGlu2 receptors, and bromodomains is limited, the known activities of structurally related molecules provide a basis for plausible interactions.

P2X4 Receptors: These are ATP-gated ion channels involved in inflammatory responses and neuropathic pain. Ethanol (B145695) has been shown to modulate the activity of P2X4 receptors, and given that this compound contains an ethanol moiety, it is conceivable that it could interact with these receptors, although the specific nature of such an interaction remains to be elucidated. nih.govnih.gov

mGlu2 Receptors: Metabotropic glutamate (B1630785) receptor 2 (mGlu2) is a key regulator of synaptic transmission. Deficiencies in mGlu2 function have been linked to alcohol-seeking behavior. frontiersin.org The potential for phenanthridine derivatives to act as allosteric modulators suggests that compounds like this compound could influence mGlu2 activity, a hypothesis that warrants further investigation.

Bromodomains: These are protein domains that recognize acetylated lysine (B10760008) residues and are crucial in epigenetic regulation, making them attractive targets in cancer and inflammation research. nih.govnih.gov The planar, aromatic system of the phenanthridine core is a common feature in many bromodomain inhibitors. This structural similarity suggests that this compound could potentially function as a ligand for bromodomains, thereby interfering with protein-protein interactions that are critical for gene transcription. nih.gov

Cellular and Subcellular Localization Studies of this compound Derivatives

The efficacy of a bioactive compound is intrinsically linked to its ability to reach and accumulate in specific cellular compartments. For phenanthridine derivatives, their localization is a key determinant of their biological action. The natural fluorescence of the phenanthridine ring system is a major asset in these studies, enabling direct visualization within cells. nih.gov

Research on various phenanthridine analogues has shown that their cellular uptake and distribution are heavily influenced by the physicochemical properties of their substituents. For instance, studies on certain fluorescent 4,9-diazapyrenium derivatives, which are structurally related to phenanthridine, revealed an efficient cellular uptake and accumulation within the cell nucleus. nih.gov This nuclear localization is consistent with a mechanism of action that involves direct interaction with DNA. Over time, metabolic modification of the compound can lead to its redistribution into the cytoplasm. nih.gov The specific localization of this compound would likely depend on the interplay between the lipophilic phenanthridine core and the hydrophilic aminoethanol side chain, which could facilitate transport across cellular membranes and influence its ultimate subcellular destination.

Delineation of Molecular Signaling Pathways and Phenotypic Outcomes

The biological effects of this compound derivatives are manifested through the modulation of critical signaling pathways, leading to observable outcomes such as programmed cell death, antibacterial action, and oxidative stress modulation.

Induction of Apoptosis and Cell Cycle Dysregulation

A hallmark of many anticancer phenanthridine compounds is their ability to induce apoptosis and disrupt the normal progression of the cell cycle. nih.gov

Apoptosis Induction: Phenanthridine derivatives can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.govmdpi.com In many cancer cell lines, these compounds have been shown to increase the levels of the tumor suppressor protein p53. nih.gov This leads to the activation of downstream apoptotic machinery, including the specific fragmentation of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and cell death. nih.govnih.gov The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that execute the cell death program. nih.govmdpi.com

Cell Cycle Dysregulation: In addition to inducing apoptosis, these compounds can cause cell cycle arrest, a state where the cell ceases to divide. nih.govnih.gov This arrest prevents the proliferation of cancerous cells. plos.org Studies on benzo[c]phenanthridine (B1199836) analogues, for example, have demonstrated that they can halt the cell cycle, and this activity is often linked to their cytotoxic effects. nih.gov The specific phase of the cell cycle at which arrest occurs can vary depending on the compound and the cell type. nih.govnih.gov

Mechanisms Underlying Antibacterial Efficacy

The phenanthridine structural motif is found in several compounds with notable antibacterial properties. nih.gov The primary mechanisms are believed to involve the disruption of fundamental bacterial processes.

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the phenanthridine ring allows it to insert itself between the base pairs of bacterial DNA, a process known as intercalation. nih.govwikipedia.org This binding event can distort the DNA helix, interfering with essential processes like replication and transcription. Furthermore, phenanthridines can inhibit bacterial topoisomerases, which are enzymes that control the topological state of DNA. wikipedia.orgnih.gov Inhibition of these enzymes can lead to the accumulation of DNA strand breaks, which is lethal to the bacterium.

Membrane Disruption: Some derivatives, particularly those with cationic charges, can target and disrupt the integrity of the bacterial cell membrane. nih.gov The interaction is often facilitated by the positive charge of the compound and the negatively charged components of the bacterial membrane. This disruption can lead to the leakage of cellular contents and the collapse of the electrochemical gradients necessary for cell survival.

Antioxidant Modalities and DNA Cleavage Events

The interaction with DNA is a central theme in the bioactivity of phenanthridine compounds, which can also involve redox processes leading to DNA damage. nih.gov

Antioxidant and Pro-oxidant Activity: The term "antioxidant" can be complex, as a compound's behavior depends on its chemical environment. nih.govmdpi.comuo.edu.cunih.govresearchgate.net While some flavonoids and phenolic compounds exhibit clear free-radical scavenging activity, phenanthridines can act as pro-oxidants, especially in the presence of metal ions like copper (Cu²+).

DNA Cleavage: The ability of some phenanthridine derivatives to cleave DNA is a significant aspect of their cytotoxic mechanism. This process can be enhanced by the presence of copper ions. nih.gov In such cases, the phenanthridine-copper complex can participate in redox cycling to generate reactive oxygen species (ROS). These ROS, in turn, can attack the sugar-phosphate backbone or the bases of DNA, causing strand scission. This "chemical nuclease" activity contributes directly to the compound's anticancer and antibacterial effects. nih.gov

Structure Activity Relationship Sar and Rational Design of 2 Phenanthridin 6 Ylamino Ethanol Analogues

Systematic Investigation of Structural Determinants for Biological Potency

The potency of 2-(phenanthridin-6-ylamino)ethanol analogues can be significantly altered by making specific modifications to either the core phenanthridine (B189435) ring system or the 2-aminoethanol side chain.

The phenanthridine nucleus serves as the primary scaffold for interaction with biological targets, and its modification is a key strategy for modulating activity. The electronic properties and steric profile of the ring system are critical determinants of potency.

Fine-tuning the electronic characteristics of the phenanthridine ring can be achieved through the chemical modulation of substituents. nih.gov For instance, the introduction of electron-donating groups, such as exocyclic amines at the 3 and 8 positions, can have a more substantial influence on the electron density of the aromatic system than the electron-withdrawing effects of the endocyclic iminium nitrogen. nih.gov This modulation of electron density directly impacts the compound's ability to interact with its biological targets.

The position of substituents is also crucial. A structure-activity relationship analysis of phenanthridine derivatives targeting the Wnt/β-catenin signaling pathway revealed that the presence of a pyrazole (B372694) group, particularly at the C-8 position, is important for agonist activity. nih.gov Furthermore, a methyl group at the C-4 position was found to be more beneficial for activity than an ethyl group at the same position. nih.gov Conversely, oxidation at the C-6 position was shown to reduce Wnt activation, indicating that this position is sensitive to modification. nih.gov

Alkylation of the nitrogen at position 5 (N-5) to create a permanent positive charge is a significant modification. This change can alter the mode of binding to nucleic acids from minor groove binding to intercalation, resulting in significantly higher biological potency compared to non-methylated analogues. beilstein-journals.org The substituent at the 6-position also has a pronounced influence; a comparison between a 4-N,N-diethylaminophenyl group, a phenyl group, and a methyl group showed that the former resulted in the strongest DNA binding affinity. nih.gov

A novel phenanthridine analogue, ZL0220, has been identified as a chemical probe that disrupts the binding of DNA to ΔFosB dimers, highlighting how specific structural arrangements on the phenanthridine core can lead to precise biological activities. nih.govnih.gov

| Position of Modification | Substituent/Modification | Observed Effect on Biological Potency/Activity | Reference |

|---|---|---|---|

| N-5 | Alkylation (e.g., Methylation) | Introduces permanent positive charge, changes binding mode to intercalation, significantly increases potency. | beilstein-journals.org |

| C-3 and C-8 | Amino groups | Strongly influences electron density of the aromatic ring system. | nih.gov |

| C-4 | Methyl group | More beneficial for Wnt activation compared to an ethyl group. | nih.gov |

| C-6 | 4-N,N-diethylaminophenyl | Strongest DNA binding affinity compared to phenyl or methyl. | nih.gov |

| C-6 | Oxidation | Reduces Wnt activation. | nih.gov |

| C-8 | Pyrazole group | Important for Wnt activation. | nih.gov |

For instance, in studies of other molecular scaffolds, the nature of the side chain is crucial for activity. Research on betulinic acid derivatives showed that changing a linker from an amide (piperazine) to an ester (propanediol) was detrimental to anti-HIV activity. nih.gov This highlights the importance of the chemical nature of the linker. Furthermore, extending the side chain with a second piperazine (B1678402) ring was found to be much more favorable than an alkanol extension, leading to the most potent compounds in that study. nih.gov

Similarly, studies on organic alcohols and esters have shown that a decrease in the alkyl chain length can lead to a marked decline in certain biological activities. researchgate.net These findings suggest that for this compound analogues, variations in the ethanol (B145695) backbone—such as extending it to a propanol (B110389) or butanol chain, introducing branching, or replacing the terminal hydroxyl group with other functionalities like amines or thiols—would likely have a profound impact on potency. The optimal chain length and terminal group would depend on the specific topology of the target's binding site.

| Side Chain Modification (Hypothetical for Phenanthridines) | Potential Impact on Biological Potency | Rationale (Based on Analogous Systems) |

|---|---|---|

| Varying alkyl chain length (e.g., aminopropanol, aminobutanol) | Modulates distance and orientation in the binding pocket, affecting potency. | nih.govresearchgate.net |

| Introducing branching on the alkyl chain | Creates steric hindrance or improves hydrophobic interactions. | nih.gov |

| Replacing the terminal hydroxyl group (e.g., with -NH2, -SH, -COOH) | Alters hydrogen bonding capacity and overall polarity. | nih.gov |

| Constraining the side chain conformation (e.g., incorporating into a ring) | Reduces conformational flexibility, potentially increasing binding affinity by lowering the entropic penalty. | nih.gov |

Many biologically active molecules are chiral, and their different enantiomers can exhibit vastly different biological properties. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. For analogues of this compound, the carbon atom bearing the hydroxyl group is a potential stereocenter if an additional substituent is present.

It is well-established that molecules with complex, three-dimensional (3-D) skeletons often have greater medicinal relevance, as they can fit more adequately into the 3-D active sites of target biopolymers. pharmaerudition.org In the rational design of naphthoquinone-based agents, it was found that the bactericidal activity depended not only on the substituent at the stereocenter but also on its absolute configuration. rsc.org This underscores the importance of controlling stereochemistry during synthesis. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even produce off-target effects. Therefore, the asymmetric synthesis of phenanthridine-aminoalcohol conjugates is a critical consideration for developing selective and potent agents. researchgate.net

Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Target Docking

Computational chemistry provides powerful tools to understand and predict the biological activity of chemical compounds, accelerating the drug design process.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For benzo[c]phenanthridine (B1199836) derivatives, which are structurally related to phenanthridines, 2D and 3D-QSAR models have been successfully developed to predict their topoisomerase I inhibitory activity and cytotoxicity. nih.govnih.govresearchgate.net These models use calculated molecular descriptors to quantify physicochemical properties of the molecules and relate them to activity. A robust QSAR model, validated by high correlation coefficients (R²) and predictive correlation coefficients (r²), can be used to screen virtual libraries of compounds and prioritize the synthesis of analogues with predicted high activity. nih.govnih.gov

Ligand-Target Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. chemrevlett.com This method has been applied to phenanthridine derivatives to elucidate their binding modes. researchgate.net For example, docking studies with the transcription factor ΔFosB/JunD heterodimer identified a druggable site near the DNA binding region where phenanthridine analogues could bind. nih.gov Such studies allow for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. This information is invaluable for understanding the molecular basis of activity and for designing modifications to enhance binding affinity. nih.govnih.gov

| Computational Method | Application to Phenanthridine Analogues | Key Insights Provided | Reference |

|---|---|---|---|

| QSAR (2D, 3D) | Correlating structural descriptors of benzo[c]phenanthridines with anti-cancer and topoisomerase I inhibitory activity. | Predicts the activity of unsynthesized compounds; identifies key physicochemical properties for potency. | nih.govnih.govresearchgate.net |

| Ligand-Target Docking | Predicting binding modes of phenanthridine analogues in targets like ΔFosB/JunD. | Identifies potential binding sites and specific molecular interactions (H-bonds, etc.); guides structural modifications. | nih.govresearchgate.net |

Principles for De Novo Design of Enhanced Phenanthridine-Aminoalcohol Conjugates

Based on the collective SAR and computational findings, a set of guiding principles can be formulated for the de novo design of novel phenanthridine-aminoalcohol conjugates with enhanced biological potency.

Optimize the Phenanthridine Core: Strategically place substituents on the phenanthridine ring to modulate electronic properties and create specific interactions with the target. For example, incorporating a pyrazole moiety at the C-8 position could be a promising strategy for certain targets. nih.gov

Introduce a Permanent Positive Charge: N-5 alkylation is a key modification to promote strong interactions with biological polyanions like DNA and RNA, potentially switching the binding mode to intercalation and increasing potency. beilstein-journals.org

Fine-Tune the Aminoalcohol Side Chain: The length, flexibility, and terminal functional group of the side chain must be optimized. Based on analogous systems, extending the chain or introducing specific functional groups like a second basic nitrogen could significantly enhance binding affinity. nih.gov

Control Stereochemistry: The synthesis should be stereoselective to produce a single enantiomer, as the absolute configuration at the chiral center of the aminoalcohol chain is likely to be a critical determinant of biological activity and selectivity. rsc.orgresearchgate.net

Utilize Computational Synergy: Employ an iterative cycle of computational modeling and experimental validation. Use QSAR to screen virtual libraries and prioritize candidates, and use ligand-target docking to rationalize observed activities and propose specific modifications to enhance ligand-target complementarity. nih.govresearchgate.net

By adhering to these principles, researchers can move beyond serendipitous discovery and rationally design the next generation of this compound analogues with precisely tailored biological profiles.

Advanced Spectroscopic and Spectrometric Characterization in Research of 2 Phenanthridin 6 Ylamino Ethanol

Spectroscopic Probing of Molecular Interactions

Spectroscopic techniques are pivotal in understanding the non-covalent interactions of 2-(phenanthridin-6-ylamino)ethanol with other molecules. These methods provide insights into binding events, structural changes, and the influence of the molecular environment.

Fluorescence Spectroscopy for Biomolecular Binding and Environmental Sensing

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of small molecules to biomacromolecules and to sense environmental changes. The intrinsic fluorescence of the phenanthridine (B189435) core in this compound makes it a suitable candidate for such studies.

The interaction of phenanthridine derivatives with nucleic acids has been a key area of investigation. These compounds can bind to DNA and RNA through intercalation, a process where the planar aromatic ring system inserts itself between the base pairs of the nucleic acid. This binding event often leads to significant changes in the fluorescence properties of the molecule, such as an increase in fluorescence quantum yield and a shift in the emission maximum. These changes can be monitored to determine binding affinities and stoichiometries.

For instance, studies have shown that the fluorescence of certain phenanthridine derivatives is enhanced upon binding to DNA. This enhancement is attributed to the rigid environment provided by the DNA intercalation site, which restricts non-radiative decay pathways. The specificity of this binding can also be explored, with some derivatives showing preferential binding to particular DNA sequences or structures, such as G-quadruplexes.

The sensitivity of the fluorescence of this compound and related compounds to the polarity of their microenvironment allows for their use as environmental sensors. Changes in the solvent polarity can affect the excited state of the fluorophore, leading to shifts in the emission spectrum. This solvatochromic behavior can be utilized to probe the nature of binding sites in proteins or to sense changes in cellular environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermolecular Complex Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules and their complexes in solution. For this compound, NMR studies, particularly 1H NMR, provide detailed information about its interactions with other molecules at an atomic level.

When this compound binds to a host molecule, such as a nucleic acid or a protein, changes in the chemical shifts of its protons can be observed. These chemical shift perturbations provide evidence of binding and can be used to map the binding interface. Protons on the phenanthridine ring that are involved in the interaction will experience a different local magnetic field, causing their resonance signals to shift.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the proximity of protons in the complex. Intermolecular NOEs between protons of this compound and protons of its binding partner can provide crucial distance constraints for building a structural model of the complex. This is particularly valuable for understanding the precise orientation and geometry of the molecule within the binding site. For example, in the context of DNA intercalation, NOE data can confirm the insertion of the phenanthridine ring between base pairs and identify the specific protons of the DNA that are in close contact with the ligand.

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise mass determination of molecules, which allows for the confirmation of their elemental composition and structure. It is also a critical tool for identifying metabolites of a compound.

In the characterization of newly synthesized this compound, HRMS provides unambiguous confirmation of its identity. The measured accurate mass can be compared to the calculated theoretical mass for the expected molecular formula (C15H14N2O), providing a high degree of confidence in the compound's structure. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragment ions.

When a compound like this compound is introduced into a biological system, it can be metabolized into various other chemical species. HRMS is instrumental in the identification of these metabolites. By comparing the mass spectra of samples from a biological system before and after the introduction of the compound, potential metabolites can be detected as new mass signals. The high mass accuracy of HRMS allows for the determination of the elemental composition of these metabolites. Subsequent MS/MS analysis can then be used to elucidate the structure of the metabolites by identifying the sites of metabolic modification, such as hydroxylation, glucuronidation, or sulfation.

Computational Chemistry and Molecular Modeling of 2 Phenanthridin 6 Ylamino Ethanol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 2-(phenanthridin-6-ylamino)ethanol. These methods provide a detailed picture of the electron distribution and reactivity, which are crucial for predicting its chemical behavior and potential biological interactions.

Detailed quantum chemical studies on phenanthridine (B189435) derivatives and related aminoalcohols allow for the elucidation of key electronic properties. For this compound, these calculations typically focus on optimizing the molecular geometry to find the most stable three-dimensional structure. From this optimized geometry, a range of electronic descriptors can be calculated.

Key electronic properties that are often investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with biological targets, such as proteins or nucleic acids. For this compound, the nitrogen atoms and the oxygen of the hydroxyl group are expected to be regions of negative potential, making them likely sites for hydrogen bonding.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Space and Binding Event Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, considering its flexibility and interactions with its environment (e.g., water). MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules like this compound and for analyzing its binding to biological targets.

When studying the interaction with a biological target, MD simulations can be used to:

Analyze Binding Poses: By placing the molecule in the active site of a protein, MD simulations can refine the initial docked pose and explore its stability over time.

Calculate Binding Free Energy: Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding affinity of the molecule for its target, providing a quantitative measure of binding strength.

Identify Key Interactions: MD trajectories can be analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding.

| Parameter | Description | Typical Findings from MD |

|---|---|---|

| HO-C-C-N Dihedral | Rotation of the aminoethanol backbone | Preference for gauche and anti conformations |

| Hydrogen Bonds | Interaction with protein residues | Persistent H-bonds with backbone and side-chain atoms |

| Hydrophobic Interactions | Phenanthridine ring with nonpolar residues | Significant contribution to binding affinity |

Virtual Screening and Ligand-Based Design for Novel Phenanthridine-Aminoalcohol Scaffolds

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be broadly categorized into structure-based and ligand-based methods. For the phenanthridine-aminoalcohol scaffold, both approaches can be highly effective in discovering novel, active molecules.

Ligand-based virtual screening is particularly useful when the three-dimensional structure of the target is unknown. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with a known active compound like this compound, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore can then be used as a query to search for other molecules in a database that match these features.

Quantitative Structure-Activity Relationship (QSAR) is another ligand-based method that involves creating a mathematical model to correlate the chemical structures of a series of compounds with their biological activity. Studies on phenanthridine derivatives have successfully employed 2D- and 3D-QSAR models to predict their anticancer and topoisomerase inhibitory activities. nih.gov These models can help in designing new analogues of this compound with potentially enhanced activity. nih.gov

Predictive Modeling for Biological Activity and Mechanistic Insights

Predictive modeling in computational chemistry aims to forecast the biological activity of a compound and provide insights into its mechanism of action before it is synthesized and tested in the lab. This can significantly streamline the drug discovery process.

For this compound, predictive models can be built using a variety of machine learning algorithms, such as artificial neural networks, support vector machines, and random forests. These models are trained on datasets of compounds with known biological activities and their corresponding chemical descriptors. Once trained, the model can predict the activity of new, untested compounds.

These predictive models can be used for:

Future Research Directions and Translational Opportunities for 2 Phenanthridin 6 Ylamino Ethanol

Expanding the Scope of Biological Targets and Therapeutic Modalities

The planar, aromatic core of the phenanthridine (B189435) system is well-documented to intercalate into DNA, a mechanism underlying the cytotoxic effects of many of its derivatives. nih.gov However, future research on 2-(Phenanthridin-6-ylamino)ethanol should aim to move beyond non-specific DNA binding and explore more nuanced biological targets to unlock new therapeutic potential with potentially higher specificity.

One promising avenue is the targeting of non-canonical nucleic acid structures. The unique three-dimensional architectures of G-quadruplexes, found in telomeres and oncogene promoter regions, and specific RNA structures, such as the HIV-1 Rev Response Element (RRE), are increasingly recognized as viable drug targets. nih.gov Research could investigate the binding affinity and stabilizing effect of this compound on these structures, potentially leading to novel anticancer or antiviral strategies.

Beyond nucleic acids, phenanthridine derivatives have been shown to inhibit various enzymes. frontiersin.org The future exploration of this compound could involve screening against panels of therapeutically relevant enzymes, such as kinases, topoisomerases, proteases, or enzymes involved in inflammatory pathways. pharmaerudition.org Virtual screening and molecular docking studies, which have been successfully applied to other phenanthridines, could accelerate the identification of novel protein targets. nih.gov The ethanolamine (B43304) side chain offers a key point for modification to optimize interactions within a specific enzyme's active site, potentially converting a general scaffold into a highly selective inhibitor.

Table 1: Potential Biological Targets and Therapeutic Modalities for this compound

| Target Class | Specific Example(s) | Potential Therapeutic Area |

|---|---|---|

| Non-Canonical Nucleic Acids | G-Quadruplexes (Telomeric, c-MYC) | Oncology |

| RNA Hairpins (e.g., HIV-1 RRE) | Antiviral | |

| Enzymes | Topoisomerases I & II | Oncology |

| Protein Kinases | Oncology, Inflammation | |

| Proteases (e.g., Cathepsins) | Oncology, Neurodegeneration | |

| Cellular Signaling | NF-κB Pathway | Inflammation, Oncology |

Development of Advanced Chemical Probes and Imaging Agents

The inherent fluorescence of the phenanthridine core makes it an excellent platform for developing chemical probes and imaging agents. nih.govnih.gov While parent phenanthridines often exhibit constitutive fluorescence, the next generation of probes based on this compound could be engineered for more sophisticated functions, such as selective "turn-on" responses or ratiometric sensing in complex biological environments.

Future research could focus on modifying the 2-aminoethanol moiety to create a recognition site for a specific analyte. For example, functionalization of the hydroxyl or amine group could install a trigger that is cleaved by a particular enzyme or reacts with a specific reactive oxygen species (ROS) like hypochlorite. rsc.org Such a reaction would modulate the electronic properties of the phenanthridine fluorophore, leading to a detectable change in fluorescence intensity or a shift in emission wavelength. This approach has been successfully used to create phenanthridine-based sensors for metal ions and other small molecules. nih.gov

The development of two-photon absorbing probes is another exciting frontier. Two-photon microscopy allows for deeper tissue imaging with reduced phototoxicity. Designing derivatives of this compound with large two-photon absorption cross-sections could yield powerful tools for in-vivo imaging and tracking of biological processes in real-time. Conjugating the molecule to other fluorophores, like pyrene, could also be explored to create systems that report on biomolecular interactions through phenomena like excimer formation. beilstein-journals.orgnih.gov

Table 2: Strategies for Advanced Chemical Probe Development

| Probe Type | Design Strategy | Target Analyte/Process |

|---|---|---|

| "Turn-On" Probe | Introduce a fluorescence-quenching group that is removed by the analyte (e.g., enzyme cleavage). | Enzyme activity, specific ions |

| Ratiometric Probe | Design the molecule to have two distinct emission peaks that change in ratio upon analyte binding. | pH, polarity, ion concentration |

| Bio-conjugate Probe | Covalently attach the molecule to a biomolecule (e.g., peptide, antibody) for targeted imaging. | Specific cell surface receptors |

| Two-Photon Probe | Modify the electronic structure to enhance the two-photon absorption cross-section. | Deep-tissue in-vivo imaging |

Synergistic Integration with Nanotechnology for Targeted Research Tools

Nanotechnology offers a powerful platform to overcome challenges in drug delivery and diagnostics, and its integration with phenanthridine chemistry holds significant promise. mdpi.com Future research should explore the formulation of this compound with various nanomaterials to create sophisticated research tools with enhanced targeting and functionality.

One approach is the encapsulation of this compound within nanocarriers such as liposomes, polymeric nanoparticles, or micelles. This strategy can improve the compound's solubility, protect it from degradation, and enable passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

A more advanced strategy involves the covalent conjugation of the molecule to the surface of nanoparticles. For instance, attaching this compound to gold nanoparticles could create a multifunctional theranostic agent. The phenanthridine moiety could provide a therapeutic or imaging function, while the gold core offers plasmonic properties for photothermal therapy or serves as a scaffold for attaching additional targeting ligands (e.g., antibodies or peptides). This synergistic combination of properties is a key advantage of nano-based systems. mdpi.com Such targeted research tools would be invaluable for studying drug efficacy and distribution in preclinical models.

Table 3: Potential Nanotechnology Integration Strategies

| Nanoplatform | Integration Method | Potential Application/Advantage |

|---|---|---|

| Liposomes | Encapsulation | Improved bioavailability; reduced systemic toxicity |

| Polymeric Micelles | Encapsulation | Solubilization of hydrophobic derivatives; controlled release |

| Gold Nanoparticles (AuNPs) | Surface Conjugation | Theranostics (imaging + photothermal therapy); targeted delivery |

| Quantum Dots (QDs) | Surface Conjugation | FRET-based sensing; multiplexed imaging |

Advancements in Sustainable and Green Synthetic Methodologies

The imperative of green chemistry is to develop chemical processes that minimize environmental harm by reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.netresearchgate.net While classical syntheses of phenanthridines, such as the Pictet-Hubert reaction, often require harsh conditions and produce significant waste, modern chemistry offers numerous sustainable alternatives. nih.govwikipedia.org

Future research should focus on applying these green methodologies to the synthesis of this compound. Recent advances in photocatalysis, for example, have enabled the construction of the phenanthridine core under mild conditions using visible light as a benign energy source, often proceeding through radical cyclization pathways. acs.orgrsc.org Similarly, transition-metal-catalyzed C-H activation and functionalization reactions provide an atom-economical route to form the key aryl-aryl bond of the phenanthridine system, avoiding the need for pre-functionalized starting materials. nih.govnih.gov

The development of syntheses in environmentally benign solvents like water or supercritical CO2 represents another key goal. mdpi.com While challenging due to the typically low solubility of organic precursors, innovative approaches using surfactants or phase-transfer catalysts could make aqueous synthesis viable. Adopting these modern methods would not only reduce the environmental footprint of producing this compound for research purposes but also make its potential large-scale production more sustainable and economically viable in the future. researchgate.net

Table 4: Comparison of Synthetic Methodologies for the Phenanthridine Scaffold

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Classical (e.g., Pictet-Hubert) | ZnCl₂, high temperatures | Established methodology | Low yields, harsh conditions, side products |

| Photocatalysis | Visible light, photosensitizer, room temp. | Mild conditions, high functional group tolerance, green energy source | May require specific photocatalysts |

| C-H Activation | Palladium or other metal catalyst, high temp. | High atom economy, reduces pre-functionalization steps | Requires metal catalyst, may need high temperatures |

| Metal-Free C-H Amination | Iodine-mediated, visible light | Avoids transition metals, operationally simple | May have substrate scope limitations |

Q & A

Basic: What are the established synthetic routes for 2-(Phenanthridin-6-ylamino)ethanol, and how can reaction efficiency be monitored?

Answer:

Synthetic routes typically involve coupling phenanthridine derivatives with ethanolamine precursors. For example, nucleophilic substitution or amination reactions under controlled pH and temperature conditions are common. Reaction efficiency can be monitored via HPLC to track intermediate formation (e.g., phenanthridin-6-amine) and final product yield. NMR spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the ethanolamine moiety’s attachment . Thin-layer chromatography (TLC) with UV visualization can provide rapid qualitative feedback during synthesis.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

Key techniques include:

- FT-IR : Identify functional groups (e.g., -NH and -OH stretches at ~3300 cm⁻¹, C-N stretches at ~1250 cm⁻¹).

- NMR : ¹H NMR resolves aromatic protons (phenanthridine ring) and ethanolamine chain protons (e.g., -CH₂OH at δ 3.5–4.0 ppm). ¹³C NMR confirms carbon environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Cross-referencing spectral data with computational simulations (e.g., DFT for IR/NMR predictions) enhances interpretation accuracy. NIST Chemistry WebBook provides benchmark spectra for analogous ethanol derivatives .

Advanced: How can Response Surface Methodology (RSM) be applied to optimize the synthesis or extraction of this compound?

Answer:

RSM designs (e.g., Central Composite Design) can model interactions between variables like temperature, solvent polarity, and reaction time. For extraction, ethanol concentration and ultrasonication parameters (e.g., power, duration) are optimized. Statistical software (e.g., Design-Expert) analyzes quadratic models to predict yield maxima. Experimental validation via ANOVA ensures model reliability. For example, ethanol’s role as a solvent in RSM-driven flavonoid extraction () can be adapted for this compound .

Advanced: What computational methods are recommended for predicting the thermodynamic properties (e.g., vaporization enthalpy) of this compound?

Answer:

The “centerpiece” approach, validated for 2-(phenyl-amino)-ethanol derivatives, combines group-contribution methods with quantum mechanical calculations (e.g., DFT/B3LYP) to estimate vaporization enthalpies . Software like COSMO-RS predicts solubility parameters in diverse solvents. Molecular dynamics simulations (e.g., GROMACS) model intermolecular interactions, critical for understanding phase behavior.

Advanced: How should researchers address contradictions in experimental data regarding the compound’s solubility or stability across different studies?

Answer:

Contradictions often arise from variations in solvent purity, temperature control, or analytical methods. Systematic replication under standardized conditions (e.g., ICH guidelines for stability testing) is essential. Meta-analysis tools (e.g., PRISMA) can identify methodological biases. For solubility discrepancies, validate measurements via gravimetric analysis and differential scanning calorimetry (DSC). Cross-check with computational solubility predictions (e.g., Hansen Solubility Parameters) .

Basic: What are the best practices for ensuring the purity of this compound in laboratory settings?

Answer:

- Chromatography : Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% formic acid).

- Crystallization : Recrystallize from ethanol/water mixtures to remove impurities.

- Analytical Standards : Compare against certified reference materials (CRMs) for phenanthridine derivatives. Sigma-Aldrich protocols for phenoxyethanol purity assessment (e.g., GC-FID) are adaptable .

Advanced: In studying the biological activity of the compound, how should dose-response experiments be designed to account for ethanol’s solvent effects?

Answer:

Ethanol’s cytotoxicity and solvent interactions necessitate:

- Solvent Controls : Include ethanol-only groups at equivalent concentrations.

- Dose Range-Finding : Pre-test ethanol’s impact on cell viability (e.g., MTT assays).

- Normalization : Express activity relative to solvent-free baselines. Experimental designs from ethanol sensitization studies (e.g., murine models in ) provide methodological templates .

Basic: How can researchers accurately determine the solubility parameters of this compound in various solvents?

Answer:

- Shake-Flask Method : Saturate solvents (e.g., water, DMSO) with the compound, filter, and quantify via UV-Vis spectroscopy.

- Thermodynamic Modeling : Use Hansen solubility parameters (δD, δP, δH) derived from experimental vaporization enthalpies () or COSMO-RS predictions.

- High-Throughput Screening : Automated platforms (e.g., Chemspeed) test multiple solvents in parallel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.